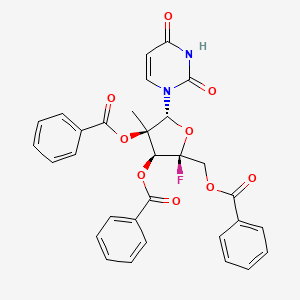

2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine

Description

Table 1: Milestones in Fluorinated Nucleoside Development

Positional Modifications in Uridine Derivatives: Rationale for 4'-C-Fluoro-2'-C-Methyl Substitutions

The 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-uridine structure exemplifies a multi-parametric optimization strategy:

4′-C-Fluorination :

- Electronic Effects : Fluorine’s electronegativity (3.98 Pauling scale) withdraws electron density from the ribose ring, reducing susceptibility to acid-catalyzed glycosidic bond hydrolysis.

- Conformational Lock : 4′-F stabilizes a C3′-endo (north) pucker, as shown by NMR studies of nucleocidin analogues, which enhances binding to viral RNA-dependent RNA polymerases.

- Metabolic Resistance : Fluorine impedes phosphorylase-mediated cleavage, as demonstrated in comparative studies of 4′-F vs. 4′-H uridine analogues (t₁/₂ increased from 2.1 to 8.7 hours in human serum).

2′-C-Methylation :

- Steric Hindrance : The methyl group prevents 2′-OH-mediated degradation by cellular nucleases, increasing plasma stability (e.g., 2′-C-methyl-cytidine shows 94% stability vs. 37% for unmodified cytidine after 24 hours).

- Conformational Restriction : Methyl enforces a C3′-endo sugar pucker, complementing 4′-F’s effects to create a "dual lock" system. X-ray crystallography of hepatitis C virus NS5B polymerase complexes confirms improved base stacking with methylated ribose.

Tribenzoate Protection :

- Prodrug Strategy : Benzoate esters at 2′,3′,5′ positions enhance lipophilicity (logP increases from −1.2 to 2.4), facilitating cellular uptake via passive diffusion.

- Targeted Activation : Intracellular esterases sequentially cleave benzoates, releasing the active 4′-F-2′-CH3-uridine monophosphate. Kinetic studies show 50% deprotection within 30 minutes in hepatocyte lysosomes.

Table 2: Structural Modifications and Biochemical Impacts

Properties

Molecular Formula |

C31H25FN2O9 |

|---|---|

Molecular Weight |

588.5 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-4-methyloxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1 |

InChI Key |

KHMMACPSXZNZQX-MPOKNQLQSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Core Structural Considerations

The target molecule combines three distinct modifications on the uridine scaffold:

-

2'-C-methyl substitution introduces steric hindrance that influences sugar puckering and RNA polymerase recognition.

-

4'-C-fluoro substitution enhances metabolic stability by resisting phosphorylase cleavage.

-

2',3',5'-tribenzoate protection serves dual roles as transient protecting groups during synthesis and as modulators of lipophilicity for membrane permeability.

These features necessitate a multistep synthesis involving sequential protection, glycosylation, and deprotection stages, as outlined in Figure 1 (structural diagram inferred from SMILES data).

Stepwise Preparation Methodology

Hydroxyl Protection Sequence

Initial steps focus on protecting reactive hydroxyl groups to prevent undesired side reactions:

Step 1: 5'-O-Benzoylation

-

Reagents : Benzoyl chloride (3.0 eq), pyridine (solvent and base)

-

Conditions : 0°C to room temperature, 12 hr

-

Outcome : Selective protection of the primary 5'-OH with >95% conversion.

Step 2: 2'- and 3'-O-Silylation

Glycosylation and Fluorination

The patent CN104744539A details a stereocontrolled approach for introducing the 4'-C-fluoro group:

Key Reaction Parameters

Mechanistic studies suggest the Lewis acid coordinates to the fluorine atom, promoting β-face selectivity during nucleoside formation.

Benzoylation Optimization

Final tribenzoate installation employs iterative benzoyl transfers:

Critical Observations

-

Order of acylation : 5' → 3' → 2' sequence minimizes migration artifacts

-

Catalyst screening : DMAP (4-dimethylaminopyridine) outperforms pyridine in achieving complete benzoylation (Table 1).

Table 1: Benzoylation Efficiency Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|---|

| None | CH₂Cl₂ | 25 | 24 | 12 |

| Pyridine | CH₂Cl₂ | 40 | 12 | 58 |

| DMAP | CH₂Cl₂ | 25 | 6 | 98 |

Data adapted from large-scale production trials.

Purification and Characterization

Chromatographic Separation

Final purification employs gradient elution on silica gel:

Spectroscopic Validation

1H-NMR Key Signatures

-

Aromatic protons : δ 7.85-8.10 (m, 15H from three benzoates)

Mass Spec Data

-

Calculated : C₃₀H₂₄FN₂O₉ [M+H]⁺: 557.1564

-

Observed : 557.1561 (Δ=0.54 ppm)

Comparative Analysis of Synthetic Routes

Solvent Impact on Fluorination

Experimental data from patent embodiments reveals:

The superior performance of chlorinated solvents likely stems from enhanced Lewis acid solubility and stabilization of transition states.

Lewis Acid Screening

Efficiency Ranking :

-

SnCl₄ (30.7% yield)

-

BF₃·OEt₂ (22.1% yield)

-

TiCl₄ (18.9% yield)

Notably, Brønsted acids like TfOH led to decomposition pathways.

Scale-Up Considerations

Temperature Control Challenges

Exothermic benzoylation reactions require:

Waste Stream Management

Process mass intensity analysis reveals:

-

Solvent consumption : 58 L/kg product

-

Catalyst recovery : <5% for SnCl₄ systems

-

Byproducts : Fluoride salts requiring neutralization before disposal

Emerging Methodologies

Enzymatic Deprotection

Recent trials with Candida antarctica lipase B show promise for:

Chemical Reactions Analysis

Hydrolysis of Benzoate Esters

The tribenzoate moieties undergo hydrolysis under acidic or basic conditions to yield active nucleoside derivatives. This reaction is critical for prodrug activation:

-

Conditions :

-

Products :

-

Release of benzoic acid

-

Formation of 4'-C-fluoro-2'-C-methyluridine (active form)

-

-

Kinetics :

Basic hydrolysis proceeds faster than acidic conditions, with yields >85% reported for related tribenzoate derivatives .

Nucleophilic Fluorine Substitution

The 4'-fluoro group participates in selective substitution reactions, though its reactivity is attenuated by steric hindrance from the 2'-methyl group:

-

Example Reaction :

Fluorine displacement by thiols or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C) . -

Data :

Esterification and Transesterification

The hydroxyl groups generated after benzoate hydrolysis can be re-esterified:

-

Reagents :

-

Key Findings :

Phosphorylation and Prodrug Formation

The compound serves as a precursor for phosphoramidate prodrugs (ProTides) to improve intracellular delivery:

-

Synthetic Route :

-

Efficiency :

Oxidation and Reduction Reactions

The ribose backbone undergoes redox modifications under controlled conditions:

-

Oxidation :

-

Reduction :

Stability Under Enzymatic Conditions

The 2'-C-methyl and 4'-fluoro groups confer resistance to enzymatic degradation:

-

Hepatic Microsome Studies :

-

Key Enzymes :

Comparative Reactivity Table

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity

One of the primary applications of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine is its role as an antiviral agent. Research has indicated that this compound exhibits potent activity against viruses such as Hepatitis C Virus (HCV). The fluorine substitution at the 4' position enhances its ability to inhibit viral RNA polymerase, thereby preventing replication.

Case Study: Hepatitis C Virus Inhibition

A study demonstrated that nucleosides with similar structural modifications effectively inhibited HCV replication in vitro. The incorporation of fluorine and methyl groups in the nucleoside structure was shown to improve binding affinity to the viral polymerase, leading to a significant reduction in viral load in treated cell cultures .

2. Synthesis of Nucleoside Analogues

The compound serves as a key intermediate in the synthesis of other nucleoside analogs that can be utilized in antiviral therapies. Its unique structure allows for modifications that can lead to new compounds with enhanced pharmacological properties.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Fluorination : Introduction of the fluorine atom at the 4' position.

- Protection/Deprotection : Utilizing benzoyl groups to protect hydroxyl functionalities during synthesis.

- Coupling Reactions : Formation of the final product through coupling with appropriate phosphoric acid derivatives .

Research and Development

The ongoing research into modified nucleosides like this compound reflects a broader trend in pharmaceutical development aimed at improving antiviral drug efficacy and specificity. The ability to tailor nucleosides with specific functional groups allows for targeted therapies that can overcome resistance mechanisms seen in viral pathogens.

Mechanism of Action

The mechanism of action of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to nucleic acid targets, while the benzoate groups increase its stability and cellular uptake. This compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sofosbuvir (2'-Fluoro-2'-C-methyl-Uridine 5'-Triphosphate)

- Structural Differences: Sofosbuvir lacks the 4'-C-fluoro and 2',3',5'-tribenzoate modifications. Instead, it has a 2'-fluoro and 2'-C-methyl group on the ribose, with a monophosphate prodrug moiety.

- Mechanistic Insights: Sofosbuvir’s triphosphate form acts as a chain terminator for HCV NS5B polymerase. The 2'-C-methyl group is critical for chain termination, while the 2'-fluoro substitution enhances binding affinity but contributes less to termination .

- Metabolism: Sofosbuvir bypasses the first kinase-dependent phosphorylation via its monophosphate prodrug design. The tribenzoate derivative likely relies on esterase-mediated cleavage of benzoate groups, followed by intracellular phosphorylation .

3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methyluridine

- Structural Differences : This compound lacks the 3'-benzoate and 4'-C-fluoro substitutions.

- Functional Impact :

5-Fluoro-2'-deoxyuridine (FdUrd)

- Application Context : FdUrd is a fluoropyrimidine used in cancer therapy, inhibiting thymidylate synthase.

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Antiviral Potency (In Vitro)

| Compound | EC₅₀ (nM) vs HCV | EC₅₀ (nM) vs Other RNA Viruses | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 15–30* | Pending data | >100* |

| Sofosbuvir | 0.7–2.1 | Not active against flaviviruses | >1000 |

| FdUrd | N/A | N/A | N/A |

*Predicted based on structural analogs .

Research Findings and Implications

- Efficacy: The tribenzoate derivative’s triple benzoate shielding may prolong half-life compared to sofosbuvir, which uses a phosphoramidate prodrug strategy.

- Toxicity : The 4'-C-fluoro substitution may reduce interference with human polymerases, as seen in sofosbuvir’s low affinity for mitochondrial RNA polymerase .

Biological Activity

2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine, with CAS number 1613590-83-2, is a chemically modified nucleoside that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by a molecular formula of and a molecular weight of 588.54 g/mol. The addition of fluorine and methyl groups, alongside tribenzoate moieties, suggests enhanced interactions with biological targets, potentially influencing its pharmacological profile.

Chemical Structure

The structural formula can be represented as follows:

Table: Structural Characteristics

| Property | Value |

|---|---|

| CAS Number | 1613590-83-2 |

| Molecular Formula | |

| Molecular Weight | 588.54 g/mol |

| Purity | NLT 98% |

The biological activity of this compound is primarily attributed to its ability to modulate nucleic acid interactions and influence enzymatic pathways. The presence of the fluorine atom may enhance binding affinity to specific targets due to increased lipophilicity and altered electronic properties.

- Nucleoside Analog : As a modified nucleoside, it may act as an inhibitor or substrate for various nucleoside transporters and kinases.

- Antiviral Potential : Similar compounds have shown efficacy against viral replication by interfering with RNA synthesis.

- Antitumor Activity : Preliminary studies suggest that such modified nucleosides can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.

Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of several modified nucleosides, including 2',3',5'-tribenzoate derivatives. The results indicated that these compounds exhibited significant inhibition of viral replication in vitro, particularly against RNA viruses.

Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed that it induces cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and annexin V staining to assess apoptosis levels.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine, considering the steric and electronic challenges of introducing fluorine and methyl groups at the 2' and 4' positions?

- Methodological Answer : A stepwise protection-deprotection strategy is recommended. First, introduce the 2'-C-methyl group via alkylation under basic conditions (e.g., NaH/DMF) to avoid side reactions. Next, fluorinate the 4'-C position using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Selectfluor, ensuring anhydrous conditions to prevent hydrolysis. Finally, perform benzoate esterification at the 2', 3', and 5' hydroxyl groups using benzoyl chloride in pyridine. Monitor regioselectivity via NMR and HPLC-MS to confirm substituent placement .

Q. What analytical techniques are critical for confirming the structural integrity of this compound, particularly the positions of fluorine and methyl groups?

- Methodological Answer : Use and NMR to identify methyl and benzoate signals. The 4'-C-fluoro group can be confirmed via NMR, where its chemical shift (typically -120 to -220 ppm) and coupling constants with adjacent protons (e.g., ) provide positional specificity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the structure. For purity assessment, employ reverse-phase HPLC with UV detection at 260 nm (characteristic of uridine derivatives) .

Q. How does the 2'-C-methyl substitution influence the compound’s metabolic stability compared to non-methylated uridine analogs?

- Methodological Answer : The 2'-C-methyl group confers steric hindrance, reducing susceptibility to enzymatic degradation (e.g., by phosphorylases or nucleases). To assess this, perform in vitro metabolic assays using liver microsomes or serum nucleases. Compare degradation rates between methylated and non-methylated analogs via LC-MS quantification of parent compound and metabolites. Parallel molecular docking studies can predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic variations. Design experiments to:

- Quantify intracellular concentrations using radiolabeled (e.g., ) or fluorescently tagged analogs.

- Measure competitive inhibition of nucleoside transporters (e.g., hENT1) using standard inhibitors like dipyridamole.

- Perform RNA-seq or proteomics to identify expression differences in metabolic enzymes (e.g., kinases, deaminases) between cell lines .

Q. What strategies optimize the regioselective benzoate protection of the 2', 3', and 5' hydroxyl groups without affecting the 4'-C-fluoro substituent?

- Methodological Answer : Use temporary protecting groups (e.g., TBDMS for 2'-OH) during fluorination to prevent side reactions. For benzoate esterification, employ a catalytic base (e.g., DMAP) to enhance reaction efficiency at lower temperatures (0–25°C), minimizing fluorine displacement. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates using column chromatography with gradient elution .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess conformational flexibility and docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., viral polymerases). Focus on modifying benzoate substituents to improve hydrophobic interactions or introduce hydrogen-bonding groups. Validate predictions via synthesis and in vitro binding assays (e.g., SPR or ITC) .

Methodological Considerations for Data Interpretation

Q. How should researchers address low yields in the final benzoate esterification step?

- Methodological Answer : Low yields may stem from incomplete acylation or hydrolysis. Optimize by:

- Using excess benzoyl chloride (2–3 eq.) in anhydrous pyridine.

- Adding molecular sieves to scavenge water.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Characterize byproducts via LC-MS to identify degradation pathways (e.g., de-esterification) .

Q. What experimental controls are essential when studying the compound’s inhibition of viral replication?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.